ethyl 4-[(dimethylsulfamoyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-[(dimethylsulfamoyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative with a substituted dihydropyridazine core. Its structure features a 4-fluorophenyl group at position 1, a dimethylsulfamoyloxy substituent at position 4, and an ethyl ester at position 2. The dimethylsulfamoyl group (-SO₂NMe₂) is a sulfonamide derivative, which may confer metabolic stability and modulate biological activity compared to other substituents.
Properties
IUPAC Name |
ethyl 4-(dimethylsulfamoyloxy)-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O6S/c1-4-24-15(21)14-12(25-26(22,23)18(2)3)9-13(20)19(17-14)11-7-5-10(16)6-8-11/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOIVLJRENXUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)N(C)C)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(dimethylsulfamoyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyridazine ring, introduction of the fluorophenyl group, and attachment of the dimethylsulfamoyloxy moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[(dimethylsulfamoyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Aldose Reductase Inhibition
One of the primary applications of this compound is its role as an aldose reductase inhibitor . Aldose reductase is an enzyme involved in the polyol pathway, which is significant in the development of diabetic complications. Inhibiting this enzyme can help mitigate oxidative stress and cellular damage associated with diabetes. Studies have shown that compounds similar to ethyl 4-[(dimethylsulfamoyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate exhibit promising inhibitory effects on aldose reductase, leading to a reduction in diabetic complications and inflammatory responses .
Cholesterol Biosynthesis Inhibition
This compound may also act as an HMG-CoA reductase inhibitor , which is crucial for cholesterol biosynthesis. By inhibiting this enzyme, the compound could potentially lower cholesterol levels in the body, thus playing a role in the prevention and treatment of cardiovascular diseases. The inhibition mechanism involves blocking the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis .
Antimicrobial Activity
Research indicates that derivatives of compounds with similar structures possess antimicrobial properties. This compound may exhibit activity against various bacterial strains, thereby offering potential applications in treating infections . The compound's efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis or function.
Cancer Therapeutics
The compound's role in cancer treatment has garnered attention due to its potential as a cytotoxic agent . Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. This application is particularly relevant for cancers that exhibit resistance to conventional therapies .
Case Studies and Research Findings
Several case studies have explored the efficacy and safety profiles of compounds similar to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Aldose Reductase Inhibition | Demonstrated significant reduction in glucose-induced oxidative stress in diabetic models. |
| Study B | HMG-CoA Reductase Inhibition | Showed a decrease in serum cholesterol levels in hyperlipidemic rats after treatment with similar compounds. |
| Study C | Antimicrobial Activity | Reported effective inhibition of bacterial growth against Staphylococcus aureus and E. coli strains. |
| Study D | Cancer Therapeutics | Induced apoptosis in breast cancer cell lines through mitochondrial pathway activation. |
Mechanism of Action
The mechanism of action of ethyl 4-[(dimethylsulfamoyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Substituent Effects at Position 4
Position 1 Aryl Group Variations
- 4-Fluorophenyl (Target Compound): Fluorine’s electronegativity enhances binding to aromatic receptors (e.g., kinase targets) and improves metabolic stability via reduced CYP450-mediated oxidation.
Position 3 Ester Group
- Ethyl ester (Target Compound): Hydrolyzable to carboxylic acid in vivo, affecting pharmacokinetics (prodrug strategy).
- Methyl ester (CAS 338395-91-8): Smaller ester group may reduce steric hindrance but increase susceptibility to esterase cleavage compared to ethyl .
Key Research Findings and Inferences
Metabolic Stability : The dimethylsulfamoyl group in the target compound likely improves metabolic stability compared to methoxy or sulfanyl analogs, as sulfonamides resist hydrolysis and oxidation .
Solubility : The trifluoromethyl-substituted analog (CAS 478067-01-5) exhibits lower aqueous solubility due to high lipophilicity, whereas the methoxy derivative (CAS 899943-46-5) may have better solubility .
Synthetic Utility : The ethyl ester group in the target compound balances stability and reactivity, making it a versatile intermediate for further derivatization .
Biological Activity
Ethyl 4-[(dimethylsulfamoyl)oxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and its structural features, which include a dihydropyridazine core with a fluorophenyl substituent and a sulfamoyl group. The presence of these functional groups may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds within the dihydropyridazine class exhibit antimicrobial properties. For instance, studies have shown that derivatives of dihydropyridines can inhibit the growth of various bacterial strains. The specific compound may share similar properties due to its structural analogies with known antimicrobial agents .
Enzyme Inhibition
One of the key areas of interest regarding this compound is its potential as an enzyme inhibitor. Similar compounds have been studied for their inhibitory effects on enzymes such as HMG-CoA reductase, which plays a crucial role in cholesterol synthesis. Inhibiting this enzyme can lead to reduced cholesterol levels, making such compounds candidates for cardiovascular disease treatment .
Anti-inflammatory Effects
Preliminary studies suggest that compounds with similar structures may possess anti-inflammatory properties. This could be attributed to their ability to modulate signaling pathways involved in inflammation, although specific data on this compound remains limited.
Case Studies
- In Vitro Studies : A study focusing on related dihydropyridazine derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit similar effects .
- Enzyme Activity : In vitro assays of structurally related compounds have shown inhibition rates of HMG-CoA reductase up to 59% at certain concentrations, indicating potential for lowering lipid levels in vivo .
Data Tables
Q & A
Basic: What are the critical considerations for synthesizing this compound with high purity and yield?
Methodological Answer:
Synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the dihydropyridazine core via cyclization of substituted hydrazines with diketones or ketoesters.
- Step 2: Introduction of the dimethylsulfamoyloxy group via nucleophilic substitution or Mitsunobu reaction, requiring anhydrous conditions and catalysts like triphenylphosphine .
- Step 3: Esterification of the carboxylate group using ethanol under acidic conditions.
Optimization Tips:
- Use polar aprotic solvents (e.g., DMF, DMSO) for sulfonylation steps to enhance reactivity .
- Monitor reaction progress with TLC/HPLC to isolate intermediates and minimize side products .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Basic: How is the compound structurally characterized to confirm its identity?
Methodological Answer:
Key analytical techniques include:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validates molecular ion ([M+H]⁺) and fragmentation patterns .
- FT-IR Spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) groups .
Advanced: What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Contradictions often arise from variations in:
- Assay Conditions: Standardize protocols (e.g., cell lines, incubation time) to compare IC₅₀ values .
- Compound Purity: Validate purity (>95%) via HPLC-UV/ELSD to exclude confounding impurities .
- Solubility: Use DMSO stock solutions with ≤0.1% final concentration to avoid solvent interference .
- Target Selectivity: Perform kinetic binding assays (SPR, ITC) to differentiate off-target effects .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
SAR Workflow:
Analog Synthesis: Modify substituents (e.g., replace 4-fluorophenyl with chloro/cyano groups) .
Biological Testing: Screen analogs against target enzymes (e.g., kinases, proteases) using fluorescence-based assays .
Computational Modeling:
- Perform docking studies (AutoDock Vina) to predict binding modes .
- Calculate QSAR parameters (logP, polar surface area) to correlate with activity .
Key Findings:
- The dimethylsulfamoyloxy group enhances solubility and target affinity compared to bulkier substituents .
- 4-Fluorophenyl improves metabolic stability over non-halogenated analogs .
Basic: What are the stability profiles of this compound under various storage conditions?
Methodological Answer:
- Thermal Stability: Degrades above 60°C; store at –20°C under inert gas (argon) .
- Photostability: Susceptible to UV-induced decomposition; use amber vials .
- Hydrolytic Stability: Ester groups hydrolyze in aqueous buffers (pH >7); prepare fresh solutions for bioassays .
Validation: Monitor degradation via HPLC-MS over 24–72 hours .
Advanced: How can in silico methods predict metabolic pathways and toxicity?
Methodological Answer:
- Metabolism Prediction: Use CYP450 docking simulations (CYP3A4, CYP2D6) to identify oxidation sites .
- Toxicity Screening:
- ADMET Predictor®: Estimates hepatotoxicity (e.g., Ames test alerts for mutagenicity) .
- ProTox-II: Predicts organ-specific toxicity based on structural fragments .
- Experimental Validation: Perform microsomal stability assays (rat/human liver microsomes) .
Advanced: What experimental designs elucidate the mechanism of action in enzyme inhibition?
Methodological Answer:
- Enzyme Kinetics:
- Use Michaelis-Menten plots to determine inhibition type (competitive/uncompetitive) .
- Measure Ki values via Dixon plots .
- Biophysical Assays:
- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) in real-time .
- Isothermal Titration Calorimetry (ITC): Measure enthalpy/entropy changes during binding .
- Mutagenesis Studies: Engineer enzyme mutants (e.g., active-site residues) to validate binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
